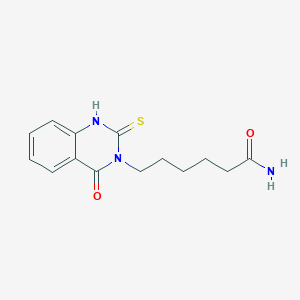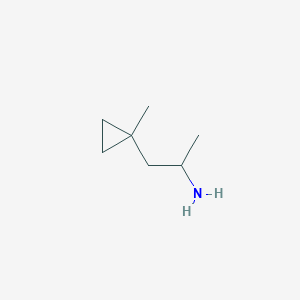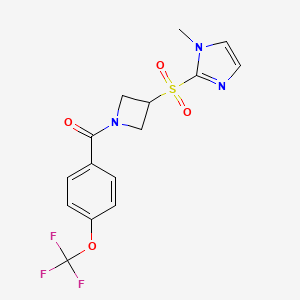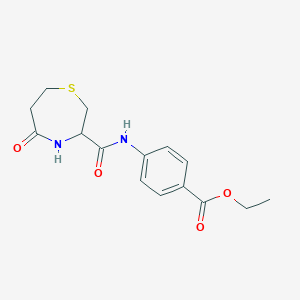![molecular formula C11H16Cl3NO5 B2791656 Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate CAS No. 123761-87-5](/img/structure/B2791656.png)
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Acetamidomalonate, also known as Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate, is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .
Synthesis Analysis
This compound is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Molecular Structure Analysis
The molecular formula of this compound is C9H15NO5 . The linear formula is C17H20N2O5 .Chemical Reactions Analysis
The compound is used in the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It has a melting point of 95-98 °C (lit.) and a boiling point of 185 °C/20 mmHg (lit.) . It is soluble in chloroform and methanol, and slightly soluble in water .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-(1-acetamido-2,2,2-trichloroethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO5/c1-4-19-9(17)7(10(18)20-5-2)8(11(12,13)14)15-6(3)16/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLULZTQPTSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)


![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2791592.png)


